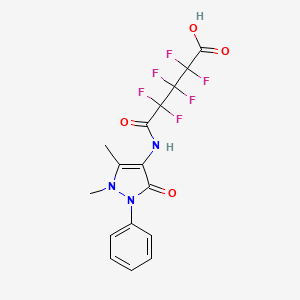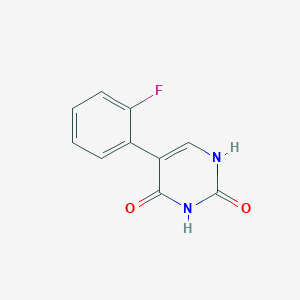
(2,4)-Dihydroxy-5-(2-fluorophenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(2-fluorophenyl)pyrimidine, 95% (hereinafter referred to as 2,4-DFPP) is a synthetic compound with a wide range of applications in the scientific research field. It is a type of pyrimidine derivative, a class of compounds that are derived from the parent pyrimidine ring. 2,4-DFPP is a colorless solid with a melting point of approximately 150°C and is soluble in a variety of organic solvents. This compound has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme-substrate interactions, and the study of cell signaling pathways.
科学的研究の応用
2,4-DFPP has a variety of applications in scientific research. It has been used in the synthesis of other compounds, such as the pyrimidine derivative 2-amino-3-hydroxy-5-fluoropyrimidine, which has potential applications in the treatment of certain types of cancer. 2,4-DFPP has also been used in the study of enzyme-substrate interactions, as it is an inhibitor of the enzyme dihydrofolate reductase (DHFR). In addition, 2,4-DFPP has been used in the study of cell signaling pathways, as it is a ligand for the G protein-coupled receptor GPR120.
作用機序
The mechanism of action of 2,4-DFPP is not fully understood. However, it is believed to interact with the G protein-coupled receptor GPR120, which is involved in the regulation of various cellular processes, including the release of hormones and neurotransmitters. It is also believed to interact with the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of the essential vitamin folate. In addition, 2,4-DFPP is believed to interact with other enzymes and proteins involved in the regulation of cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-DFPP are not fully understood. However, it is believed to interact with the G protein-coupled receptor GPR120, which is involved in the regulation of various cellular processes, including the release of hormones and neurotransmitters. It is also believed to interact with the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of the essential vitamin folate. In addition, 2,4-DFPP is believed to interact with other enzymes and proteins involved in the regulation of cellular processes.
実験室実験の利点と制限
The use of 2,4-DFPP in laboratory experiments has several advantages. It is a relatively stable compound, which makes it suitable for use in a variety of experiments. It is also soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. Furthermore, it has a wide range of applications in scientific research, making it a useful compound for a variety of experiments.
Despite its advantages, there are also some limitations to the use of 2,4-DFPP in laboratory experiments. It is not a very potent compound, so it may not be suitable for experiments requiring high concentrations of the compound. In addition, its mechanism of action is not fully understood, so its effects may not be predictable in all experiments.
将来の方向性
Despite its wide range of applications in scientific research, there are still many areas where 2,4-DFPP could be used to further our understanding of biochemical and physiological processes. One such area is the study of enzyme-substrate interactions, as 2,4-DFPP has been shown to interact with the enzyme dihydrofolate reductase (DHFR). Another area of research is the study of cell signaling pathways, as 2,4-DFPP has been shown to interact with the G protein-coupled receptor GPR120. Other potential areas of research include the study of drug-drug interactions, the development of new therapeutic agents, and the study of the effects of 2,4-DFPP on the immune system.
合成法
The synthesis of 2,4-DFPP can be achieved through a variety of methods. One such method involves the reaction of 2,4-dihydroxy-5-fluorophenylacetic acid with sodium borohydride in an aqueous solution. This reaction results in the formation of the desired product, 2,4-DFPP, which can then be isolated, purified, and characterized using standard spectroscopic techniques.
特性
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)7-5-12-10(15)13-9(7)14/h1-5H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPPRCTUQFCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4)-Dihydroxy-5-(2-fluorophenyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


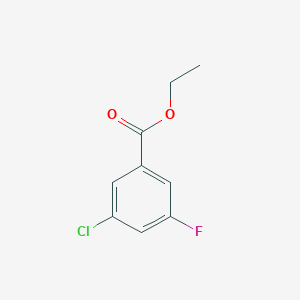
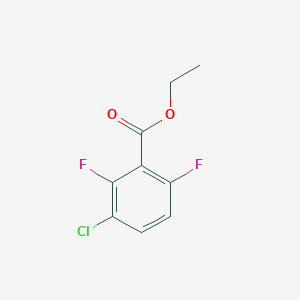




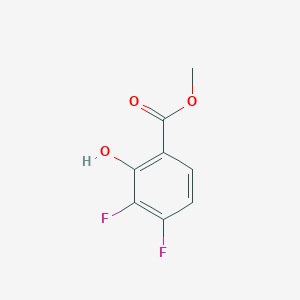


![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)


